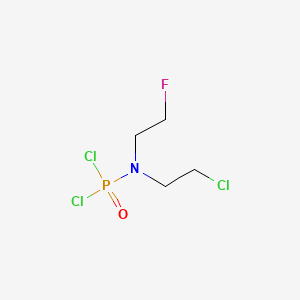
Phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-fluoroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-fluoroethyl)- is a chemical compound that belongs to the class of phosphoramidic dichlorides. These compounds are characterized by the presence of a phosphorus atom bonded to two chlorine atoms and an amide group. The specific substituents, 2-chloroethyl and 2-fluoroethyl, impart unique properties to this compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-fluoroethyl)- typically involves the reaction of phosphorus trichloride with amines containing the desired substituents. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorus-chlorine bonds. Common solvents used include dichloromethane or toluene, and the reaction may be catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar principles as the laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-fluoroethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as alcohols or amines, to form phosphoramidates or phosphoramidites.
Oxidation and Reduction: The phosphorus center can be oxidized to form phosphoramidic acids or reduced to form phosphines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid derivatives.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles like alcohols, amines, and thiols. Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride may also be used. Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alcohols can yield phosphoramidates, while hydrolysis can produce phosphoric acid derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in the synthesis of other phosphorus-containing compounds.
Biology: May be used in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-fluoroethyl)- involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The specific molecular targets and pathways would depend on the context of its use, such as in drug development or biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-bromoethyl)-: Similar structure but with a bromine substituent instead of fluorine.
Phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-methyl)-: Similar structure but with a methyl substituent instead of fluorine.
Phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-ethyl)-: Similar structure but with an ethyl substituent instead of fluorine.
Uniqueness
The presence of both 2-chloroethyl and 2-fluoroethyl groups in phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-fluoroethyl)- imparts unique reactivity and properties compared to its analogs
Propriétés
Numéro CAS |
5001-31-0 |
|---|---|
Formule moléculaire |
C4H8Cl3FNOP |
Poids moléculaire |
242.44 g/mol |
Nom IUPAC |
N-(2-chloroethyl)-N-dichlorophosphoryl-2-fluoroethanamine |
InChI |
InChI=1S/C4H8Cl3FNOP/c5-1-3-9(4-2-8)11(6,7)10/h1-4H2 |
Clé InChI |
LZXYXZYVUMCUJG-UHFFFAOYSA-N |
SMILES canonique |
C(CF)N(CCCl)P(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2S,3S)-2-methyl-6-[(E)-prop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,3-diol](/img/structure/B13414956.png)
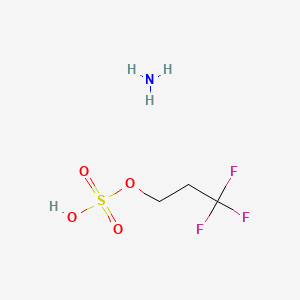
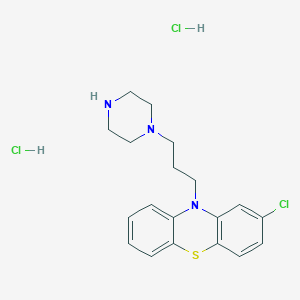
![3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile](/img/structure/B13414968.png)

![Phosphonic acid, [[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methyl]-](/img/structure/B13414981.png)
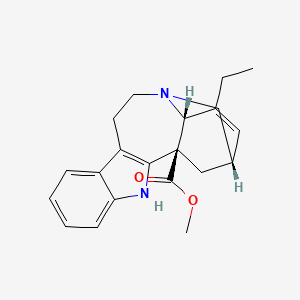
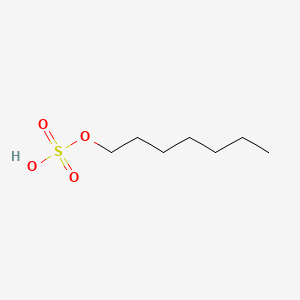
![4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol](/img/structure/B13414994.png)
![(S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester](/img/structure/B13415001.png)
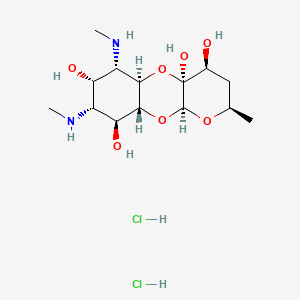
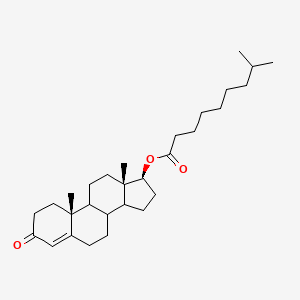

![Cadmium, [carbonato(2-)-|EO]-](/img/structure/B13415038.png)
